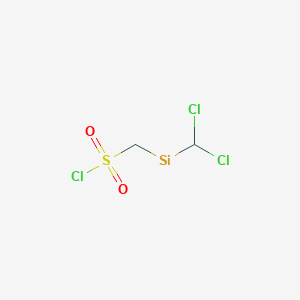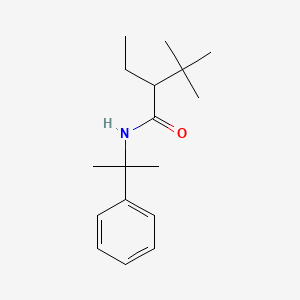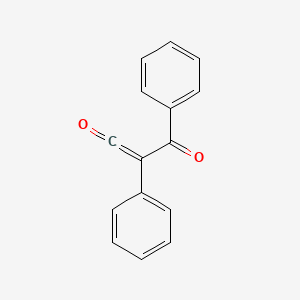
1-Propene-1,3-dione, 2,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propene-1,3-dione, 2,3-diphenyl-, also known as dibenzoylmethane, is an organic compound with the molecular formula C15H12O2. It is a diketone, characterized by the presence of two phenyl groups attached to a propene backbone. This compound is known for its applications in various fields, including pharmaceuticals, perfumery, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propene-1,3-dione, 2,3-diphenyl- can be synthesized through several methods. One common method involves the Claisen-Schmidt condensation reaction, where benzaldehyde reacts with acetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in ethanol at room temperature for 24 hours .
Industrial Production Methods: In industrial settings, the production of 1-Propene-1,3-dione, 2,3-diphenyl- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propene-1,3-dione, 2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized by radicals such as CCl3O2•, N3•, and •OH in aqueous solutions.
Substitution: It can participate in substitution reactions, where one of the phenyl groups may be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include radicals like CCl3O2• and N3•.
Reduction: Electron transfer reactions often involve radical-anion chain mechanisms.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different diketone derivatives, while reduction can lead to the formation of alcohols or other reduced forms .
Applications De Recherche Scientifique
1-Propene-1,3-dione, 2,3-diphenyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Propene-1,3-dione, 2,3-diphenyl- involves its interaction with molecular targets and pathways. For instance, it acts as an inhibitor of protein tyrosine phosphatase-1B (PTP-1B), which is significant in the regulation of insulin signaling pathways . The compound’s effects are mediated through its ability to undergo electron transfer reactions, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
1,3-Diphenyl-2-propanone:
1,3-Diphenylpropene: This compound shares the phenyl groups but has a different backbone structure.
2-Propanone, 1,3-diphenyl-: Another similar compound with distinct chemical behavior and uses.
Uniqueness: 1-Propene-1,3-dione, 2,3-diphenyl- is unique due to its diketone structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activities. Its ability to act as an inhibitor of specific enzymes and its applications in diverse fields make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
75508-81-5 |
|---|---|
Formule moléculaire |
C15H10O2 |
Poids moléculaire |
222.24 g/mol |
InChI |
InChI=1S/C15H10O2/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10H |
Clé InChI |
WFBZLTZLPYWEOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C=O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione](/img/structure/B14444124.png)
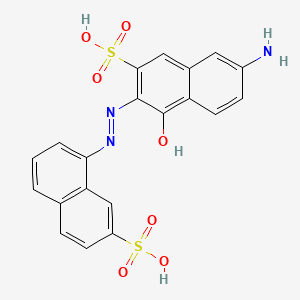
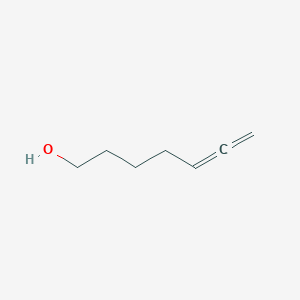
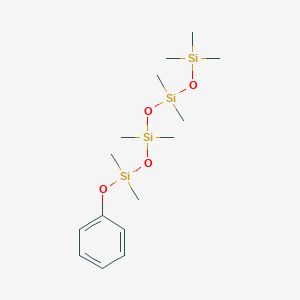

![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
![{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B14444171.png)
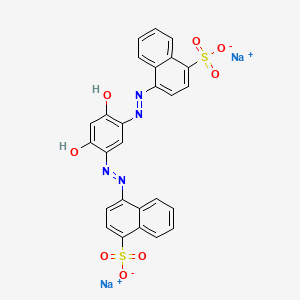
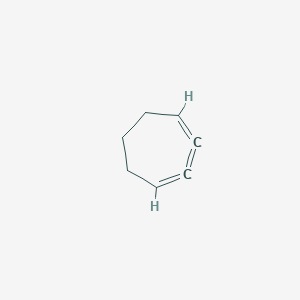
![(6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B14444186.png)
